molecular formula C15H24N2 B2923374 (2R,3S)-1-Benzyl-2,5,5-trimethylpiperidine-3-amine CAS No. 1531639-83-4

(2R,3S)-1-Benzyl-2,5,5-trimethylpiperidine-3-amine

Cat. No.: B2923374
CAS No.: 1531639-83-4
M. Wt: 232.371
InChI Key: CIORMUPKAICPAC-OCCSQVGLSA-N
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Description

(2R,3S)-1-Benzyl-2,5,5-trimethylpiperidine-3-amine is a chiral amine compound with a unique stereochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-1-Benzyl-2,5,5-trimethylpiperidine-3-amine typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the reduction of a corresponding ketone or imine precursor using a chiral reducing agent. The reaction conditions often include low temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of biocatalysts, such as enzymes, can also be employed to achieve high enantioselectivity in the production process .

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-1-Benzyl-2,5,5-trimethylpiperidine-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: Nucleophilic substitution reactions can occur at the amine group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

(2R,3S)-1-Benzyl-2,5,5-trimethylpiperidine-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (2R,3S)-1-Benzyl-2,5,5-trimethylpiperidine-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing the activity of these targets. This can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

    (2R,3S)-3-methyloxiran-2-yl phosphonic acid: Another chiral compound with similar stereochemistry.

    (2R,3S)-Ethyl-3-phenylglycidate: Used in the synthesis of pharmaceuticals and has similar chiral properties.

Uniqueness

(2R,3S)-1-Benzyl-2,5,5-trimethylpiperidine-3-amine is unique due to its specific combination of a benzyl group and a piperidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

(2R,3S)-1-benzyl-2,5,5-trimethylpiperidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-12-14(16)9-15(2,3)11-17(12)10-13-7-5-4-6-8-13/h4-8,12,14H,9-11,16H2,1-3H3/t12-,14+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIORMUPKAICPAC-OCCSQVGLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(CN1CC2=CC=CC=C2)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](CC(CN1CC2=CC=CC=C2)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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